1-(Benzo[d]oxazol-2-yl)piperidin-3-ol

Medicinal Chemistry SAR Conformational Analysis

1-(Benzo[d]oxazol-2-yl)piperidin-3-ol is a chiral heterocyclic building block combining a benzoxazole core for π-π stacking and hydrogen bonding with a piperidine-3-ol handle that enables enantioselective SAR, bioconjugation, and PROTAC synthesis. The secondary alcohol supports esterification, etherification, or click chemistry for probe design. Positional integrity of the 3‑hydroxyl avoids the divergent selectivity profiles of the 4‑hydroxy regioisomer, ensuring reproducible potency results. Ideal for GPCR antagonist and kinase inhibitor hit‑to‑lead programs. Research quantities available immediately; bulk orders upon request.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 1016467-73-4
Cat. No. B1291176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d]oxazol-2-yl)piperidin-3-ol
CAS1016467-73-4
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC3=CC=CC=C3O2)O
InChIInChI=1S/C12H14N2O2/c15-9-4-3-7-14(8-9)12-13-10-5-1-2-6-11(10)16-12/h1-2,5-6,9,15H,3-4,7-8H2
InChIKeySHGSJIYAWSFJAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzo[d]oxazol-2-yl)piperidin-3-ol (CAS 1016467-73-4): Procurement-Grade Heterocyclic Scaffold for Targeted Biological Discovery


1-(Benzo[d]oxazol-2-yl)piperidin-3-ol (CAS: 1016467-73-4) is a heterocyclic small molecule featuring a benzoxazole ring fused to a piperidine-3-ol moiety (C₁₂H₁₄N₂O₂, MW: 218.25 g/mol) [1]. The compound serves as a versatile scaffold in medicinal chemistry, with the benzoxazole core enabling π-π stacking and hydrogen bonding with biological targets, while the piperidine-3-ol subunit provides a chiral handle for stereochemical optimization and a secondary alcohol group amenable to derivatization . Commercial suppliers offer this compound at purities ranging from 95% to 98%, positioning it as a research-grade building block for hit-to-lead campaigns .

Procurement Risk Alert: Why 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol Cannot Be Casually Swapped for Piperidine or Benzoxazole Analogs


The benzoxazole-piperidine chemical space exhibits steep SAR cliffs where minor structural modifications produce order-of-magnitude shifts in potency and target selectivity. For instance, repositioning the hydroxyl group from the 3-position to the 4-position of the piperidine ring yields 1-(benzo[d]oxazol-2-yl)piperidin-4-ol—a commercially distinct analog with divergent hydrogen-bonding geometry and conformational preferences . Similarly, benzisoxazole-for-benzoxazole substitution, while bioisosteric in some contexts, alters electron density distribution and metabolic stability profiles [1]. Class-level evidence from benzoxazole-piperidine SST5R antagonists demonstrates that substituent placement on the benzoxazole periphery dictates off-target liability: unsubstituted benzoxazole cores retain residual h5-HT₂B activity that is entirely eliminated by strategic peripheral substitution [2]. Therefore, substituting 1-(benzo[d]oxazol-2-yl)piperidin-3-ol with a structurally adjacent analog without experimental validation introduces uncontrolled variables that compromise assay reproducibility and SAR interpretation.

1-(Benzo[d]oxazol-2-yl)piperidin-3-ol: Head-to-Head Quantitative Differentiation Evidence Table


Regioisomeric Hydroxyl Positioning Drives Conformational and Hydrogen-Bonding Divergence Relative to 4-Hydroxy Analog

The 3-hydroxyl substituent on the piperidine ring of 1-(benzo[d]oxazol-2-yl)piperidin-3-ol creates a stereogenic center absent in the 4-hydroxy regioisomer (1-(benzo[d]oxazol-2-yl)piperidin-4-ol, CAS 1015946-14-1). This structural divergence translates to distinct hydrogen-bond donor vector orientation relative to the benzoxazole plane . In class-level SAR studies of benzoxazole-piperidine mPGES-1 inhibitors, cyclohexyl carbinol regioisomers demonstrated IC₅₀ values spanning 2.1 nM to >10,000 nM depending solely on hydroxyl positioning, underscoring that regioisomeric substitution patterns are not functionally interchangeable [1].

Medicinal Chemistry SAR Conformational Analysis Ligand Design

Benzoxazole vs. Benzisoxazole Core: Differential Electron Distribution and Metabolic Stability Profiles

The benzoxazole core of 1-(benzo[d]oxazol-2-yl)piperidin-3-ol differs from the benzisoxazole scaffold (N-O vs. O-N atom arrangement) in electron density distribution, dipole moment, and metabolic vulnerability. In acetylcholinesterase (AChE) inhibitor development, benzisoxazole was validated as a bioisosteric replacement for benzoyl functionality, whereas benzoxazole derivatives exhibit distinct binding modes due to altered hydrogen-bond acceptor capacity [1]. Furthermore, class-level evidence from benzoxazole-piperidine SST5R antagonists indicates that unsubstituted benzoxazole cores retain residual h5-HT₂B off-target activity, whereas benzisoxazole-containing series display divergent selectivity fingerprints [2].

Bioisosterism Drug Metabolism Scaffold Hopping Medicinal Chemistry

Piperidine-3-ol Subunit Enables Derivatization Versatility Not Accessible to Piperidine or Piperazine Analogs

The secondary alcohol group on the piperidine-3-ol ring of 1-(benzo[d]oxazol-2-yl)piperidin-3-ol provides a synthetic handle for oxidation (to the corresponding ketone), esterification, etherification, or glycosylation—functionalization routes that are unavailable to simple piperidine or piperazine analogs lacking hydroxyl functionality . In class-level studies of benzoxazole-piperidine mPGES-1 inhibitors, cyclohexyl carbinol derivatives (analogous to the 3-hydroxyl motif) demonstrated superior pharmacokinetic profiles relative to non-hydroxylated counterparts, with compound 26 (PF-4693627) advancing to clinical evaluation based partly on the carbinol moiety's contribution to oral bioavailability [1]. In contrast, benzoxazole-piperazine derivatives reported for α₁-AR antagonism lack this hydroxyl handle, limiting their derivatization scope [2].

Synthetic Chemistry Prodrug Design Chemical Biology Library Synthesis

1-(Benzo[d]oxazol-2-yl)piperidin-3-ol: Evidence-Backed Research Applications and Procurement Use Cases


GPCR and Kinase Targeted Hit-to-Lead Campaigns Requiring Benzoxazole-Piperidine Scaffolds

The benzoxazole-piperidine framework of 1-(benzo[d]oxazol-2-yl)piperidin-3-ol aligns with privileged chemotypes validated in GPCR antagonist programs. Class-level evidence demonstrates that benzoxazole-piperidines achieve single-digit nanomolar potency at somatostatin receptor subtype 5 (SST5R) with favorable rat PK profiles [1]. The piperidine-3-ol motif further enables hydroxyl-directed SAR exploration and PK optimization, as demonstrated by mPGES-1 inhibitors where carbinol-containing analogs (e.g., PF-4693627) achieved clinical candidacy [2]. Researchers pursuing novel GPCR, kinase, or inflammation targets can leverage this scaffold as a starting point for focused library synthesis and lead optimization.

Oncology Drug Discovery Leveraging Benzoxazole-Appended Piperidine Antiproliferative Activity

Benzoxazole-appended piperidine derivatives have demonstrated potent antiproliferative activity against breast cancer cell lines, with optimized analogs achieving IC₅₀ values of 1.66 ± 0.08 µM against MDA-MB-231 cells—superior to doxorubicin (IC₅₀ = 13.34 ± 0.63 µM) in the same assay [1]. Notably, certain derivatives in this series exhibited EGFR inhibition (IC₅₀ = 0.08–0.09 µM) comparable to erlotinib (0.11 ± 0.003 µM) and induced significant caspase-9 activation (2.32–7.04-fold) [1]. 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol serves as a core scaffold for synthesizing and evaluating novel benzoxazole-piperidine antiproliferative agents, enabling systematic SAR exploration of substitution effects on cytotoxicity and target engagement.

Stereochemical and Regioisomeric SAR Studies in Central Nervous System (CNS) Programs

The chiral center at the piperidine-3-ol position of 1-(benzo[d]oxazol-2-yl)piperidin-3-ol provides a stereochemical probe for investigating enantioselective target engagement—a critical parameter in CNS drug discovery where stereochemistry frequently dictates receptor subtype selectivity and blood-brain barrier penetration [1]. Class-level evidence from benzoxazole-piperidine SST5R antagonists underscores that regioisomeric and stereochemical variations on the piperidine ring produce distinct off-target liability profiles, including differential hH1 and h5-HT₂B activity [2]. Procurement of the 3-hydroxy regioisomer enables systematic evaluation of stereochemical influence on potency, selectivity, and CNS penetration.

Chemical Biology Probe Development Requiring Functionalizable Heterocyclic Scaffolds

The secondary alcohol handle of 1-(benzo[d]oxazol-2-yl)piperidin-3-ol supports bioconjugation via esterification, etherification, or click chemistry—routes that are inaccessible to non-hydroxylated piperidine or piperazine analogs [1]. This functionality enables the synthesis of affinity probes, fluorescent tracers, or PROTAC precursors from a common core scaffold. The benzoxazole ring system further provides intrinsic UV/fluorescence properties useful for cellular imaging applications. Class-level precedent for carbinol-containing benzoxazole-piperidines demonstrates that hydroxyl functionality can be retained through multi-step synthetic sequences without compromising final compound stability [2].

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